molecular formula C18H17ClN2O2 B4485280 1-(2-chlorobenzoyl)-N-phenylprolinamide

1-(2-chlorobenzoyl)-N-phenylprolinamide

Cat. No.: B4485280
M. Wt: 328.8 g/mol
InChI Key: KLDWAJNWFKLQAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorobenzoyl)-N-phenylprolinamide is a synthetic organic compound featuring a pyrrolidine (prolinamide) backbone substituted with a 2-chlorobenzoyl group at the 1-position and an N-phenyl moiety. The 2-chlorobenzoyl group is a common pharmacophore in bioactive molecules, often contributing to enhanced binding affinity and metabolic stability . The N-phenyl substituent may influence lipophilicity and π-π interactions with biological targets.

Properties

IUPAC Name

1-(2-chlorobenzoyl)-N-phenylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2/c19-15-10-5-4-9-14(15)18(23)21-12-6-11-16(21)17(22)20-13-7-2-1-3-8-13/h1-5,7-10,16H,6,11-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLDWAJNWFKLQAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolidine/Piperidine Cores

1-(4-Chlorobenzenesulfonyl)-N-phenylpyrrolidine-2-carboxamide (CAS 317377-80-3)
  • Core Structure : Pyrrolidine carboxamide (similar to prolinamide).
  • Substituents : 4-Chlorobenzenesulfonyl group replaces the 2-chlorobenzoyl moiety.
  • Key Differences :
    • The sulfonyl group increases polarity and hydrogen-bond acceptor capacity compared to the benzoyl group.
    • The 4-chloro substitution (vs. 2-chloro) may alter steric interactions and electronic effects.
  • Activity: No biological data reported, but sulfonyl groups are common in enzyme inhibitors (e.g., sulfonamide drugs) .
1-(2-Chlorobenzoyl)-N-{[4-(methylsulfanyl)phenyl]methyl}piperidine-3-carboxamide
  • Core Structure : Piperidine carboxamide (6-membered ring vs. pyrrolidine’s 5-membered ring).
  • Substituents : 2-Chlorobenzoyl group (shared with the target compound) and a 4-(methylsulfanyl)benzyl group.
  • Key Differences: Piperidine’s larger ring may confer distinct conformational flexibility.

Thiourea Derivatives with 2-Chlorobenzoyl Moieties

1-Allyl-3-(2-chlorobenzoyl)thiourea
  • Core Structure : Thiourea backbone.
  • Substituents : 2-Chlorobenzoyl and allyl groups.
  • Activity : Demonstrated potent analgesic activity in mice (ED50 = 15.44 mg/kg), outperforming diclofenac sodium. The thiourea moiety facilitates hydrogen bonding with target receptors .
  • Comparison : Unlike the target compound’s amide linkage, the thiourea group may enhance binding to pain-related enzymes (e.g., COX-2) but reduce metabolic stability due to susceptibility to hydrolysis.
1-(2-Chlorobenzoyl)-3-(2-trifluoromethylphenyl)thiourea
  • Core Structure : Thiourea with 2-chlorobenzoyl and 2-trifluoromethylphenyl groups.
  • Crystal structure analysis confirms intramolecular N–H⋯O hydrogen bonding, stabilizing the thione conformation .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents Biological Activity Reference
1-(2-Chlorobenzoyl)-N-phenylprolinamide Pyrrolidine amide 2-Chlorobenzoyl, N-phenyl Hypothesized CNS/analgesic
1-Allyl-3-(2-chlorobenzoyl)thiourea Thiourea 2-Chlorobenzoyl, Allyl Analgesic (ED50 = 15.44 mg/kg)
1-(4-Chlorobenzenesulfonyl)-N-phenylpyrrolidine-2-carboxamide Pyrrolidine carboxamide 4-Chlorobenzenesulfonyl, N-phenyl Not reported
1-(2-Chlorobenzoyl)-N-{[4-(methylsulfanyl)phenyl]methyl}piperidine-3-carboxamide Piperidine carboxamide 2-Chlorobenzoyl, 4-(methylsulfanyl)benzyl Not reported

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-chlorobenzoyl)-N-phenylprolinamide
Reactant of Route 2
Reactant of Route 2
1-(2-chlorobenzoyl)-N-phenylprolinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.